![molecular formula C17H15ClN2O2S2 B2608492 4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide CAS No. 750615-42-0](/img/structure/B2608492.png)
4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide has been reported in the literature . For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized, combining thiazole and sulfonamide, groups known for their antibacterial activity .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Scientific Research Applications
Anticancer Activity
The derivatives of 4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide have shown promising results in anticancer studies. These compounds have been evaluated for their cytotoxic effects in various cancer cell lines, including HeLa, HCT-116, and MCF-7 . Some derivatives exhibited selective cytotoxicity towards cancer cells while showing lower toxicity against non-tumor cell lines. They induce apoptosis in cancer cells, increase the early apoptotic population, elevate the percentage of cells in the sub-G1 phase of the cell cycle, and activate caspases .
Antibacterial Activity
The antibacterial properties of thiazole and sulfonamide groups have been combined in the derivatives of this compound. These molecules have been tested for their effectiveness against both Gram-negative and Gram-positive bacteria. Some derivatives, particularly those with tert-butyl and isopropyl substitutions, have shown potent antibacterial activity against multiple bacterial strains .
Metabolic Stability
The metabolic stability of these compounds has been assessed in human liver microsomes. The most active compounds demonstrated half-lives in the range of 9.1–20.3 minutes, suggesting moderate stability and potential for further optimization . The metabolic pathways hypothesized involve oxidation to sulfenic and subsequently sulfinic acids as metabolites .
Anti-Inflammatory Activity
Thiazole derivatives have been recognized for their anti-inflammatory properties. Some synthesized compounds containing the thiazole ring have shown anti-inflammatory activity comparable to standard drugs like ibuprofen .
Antioxidant Activity
The antioxidant potential of thiazole derivatives has been explored through various in vitro methods, such as hydrogen peroxide scavenging. This indicates the compound’s ability to neutralize reactive oxygen species, which can be beneficial in preventing oxidative stress-related diseases .
Neuroprotective Effects
Some thiazole derivatives have been found to play a role in the regulation of central inflammation and may be used to control brain inflammation processes. This suggests potential neuroprotective applications, which could be valuable in treating neurodegenerative disorders .
Mechanism of Action
Target of Action
It is known that thiazole and sulfonamide groups, which are part of the compound’s structure, have known antibacterial activity .
Mode of Action
It has been suggested that the compound exhibits antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .
Biochemical Pathways
It is known that thiazole derivatives have been reported with a variety of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Result of Action
It has been suggested that the compound displays potent antibacterial activity against both gram-negative and gram-positive bacteria .
properties
IUPAC Name |
4-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c18-14-6-8-16(9-7-14)24(21,22)19-11-10-15-12-23-17(20-15)13-4-2-1-3-5-13/h1-9,12,19H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVWMXJFKDCDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide |
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